molecular formula C15H20ClFN2O2 B13972482 N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine CAS No. 951626-70-3

N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine

Cat. No.: B13972482
CAS No.: 951626-70-3
M. Wt: 314.78 g/mol
InChI Key: VQFYCADGBWVSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The N-Boc group refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-Chloro-4-Fluoro phenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may produce this compound amine derivatives.

Scientific Research Applications

N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and mechanisms involving piperazine derivatives.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-4-N-(3-Chloro phenyl)piperazine
  • N-Boc-4-N-(4-Fluoro phenyl)piperazine
  • N-Boc-4-N-(3,4-Dichloro phenyl)piperazine

Uniqueness

N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

951626-70-3

Molecular Formula

C15H20ClFN2O2

Molecular Weight

314.78 g/mol

IUPAC Name

tert-butyl 4-(3-chloro-4-fluorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-13(17)12(16)10-11/h4-5,10H,6-9H2,1-3H3

InChI Key

VQFYCADGBWVSIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.